Cas no 2140-49-0 (Triacetic Acid)

Triacetic Acid 化学的及び物理的性質
名前と識別子
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- Triacetic Acid
- 3,5-dioxohexanoic acid
- HEXANOIC ACID,3,5-DIOXO-
- 3,5-Diketohexansaeure
- 3,5-dioxo-hexanoic acid
- 3,5-Dioxo-hexansaeure
- 3.5-Hexandionsaeure
- 4-Acetyl-3-oxobutanoic Acid
- 4-Acetylacetoacetic Acid
- Hexanoic acid,3,5-dioxo
- Triacetate
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計算された属性
- 精确分子量: 144.04200
じっけんとくせい
- PSA: 71.44000
- LogP: 0.00930
Triacetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T720800-2.5g |
Triacetic Acid |
2140-49-0 | 2.5g |
$ 1200.00 | 2023-09-05 | ||
TRC | T720800-250mg |
Triacetic Acid |
2140-49-0 | 250mg |
$253.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474558-250 mg |
Triacetic Acid, |
2140-49-0 | 250MG |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474558-250mg |
Triacetic Acid, |
2140-49-0 | 250mg |
¥3234.00 | 2023-09-05 |
Triacetic Acid 関連文献
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1. An investigation of the biosynthesis of citromycetin in Penicillium frequentans using 13C- and 14C-labelled precursorsGeoffrey E. Evans,James Staunton J. Chem. Soc. Perkin Trans. 1 1988 755
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2. 413. Studies in relation to biosynthesis. Part XXXII. Preparation, spectra, and hydrolysis of poly-β-carbonyl compoundsA. J. Birch,P. Fitton,D. C. C. Smith,D. E. Steere,A. R. Stelfox J. Chem. Soc. 1963 2209
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Takayuki Katagiri,Yutaka Amao Green Chem. 2020 22 6682
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Sara Lacerda,M. Paula Campello,Fernanda Marques,Lurdes Gano,Vojtěch Kubí?ek,Petra Fousková,éva Tóth,Isabel Santos Dalton Trans. 2009 4509
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Gilberto G. Duarte Ortin,Airton G. Salles Org. Biomol. Chem. 2022 20 9292
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6. Synthesis and reactions of 3,3-dimethylallyl derivatives of acetylacetone and other poly-β-carbonyl compoundsJ. Carnduff,J. A. Miller,B. R. Stockdale,J. Larkin,D. C. Nonhebel,H. C. S. Wood J. Chem. Soc. Perkin Trans. 1 1972 692
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Dmitrii L. Obydennov,Asmaa I. El-Tantawy,Vyacheslav Ya. Sosnovskikh New J. Chem. 2018 42 8943
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8. Studies on the mechanism of polyketide-derived biosynthesis of deoxyradicinin and related metabolites of Alternaria helianthiBeni Tal,Gwendolyn Goldsby,Basil A. Burke,Arne J. Aasen,David J. Robeson J. Chem. Soc. Perkin Trans. 1 1988 1283
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
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10. Ring opening polymerization of β-acetoxy-δ-methylvalerolactone, a triacetic acid lactone derivativeHussnain Sajjad,Emily A. Prebihalo,William B. Tolman,Theresa M. Reineke Polym. Chem. 2021 12 6724
Triacetic Acidに関する追加情報
Comprehensive Overview of Triacetic Acid (CAS No. 2140-49-0): Properties, Applications, and Innovations
Triacetic Acid (CAS No. 2140-49-0), also known as 3,5-dioxohexanoic acid, is a versatile organic compound with a unique molecular structure. This β-diketone derivative has garnered significant attention in recent years due to its potential applications in pharmaceuticals, cosmetics, and specialty chemicals. The compound's CAS registry number 2140-49-0 serves as a unique identifier in chemical databases, ensuring precise identification across global supply chains.
The growing interest in sustainable chemical alternatives has positioned Triacetic Acid as a subject of research in green chemistry. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing complex molecules with reduced environmental impact. Recent studies highlight its potential as a precursor for biodegradable polymers, aligning with the global push toward circular economy models in the chemical industry.
From a molecular perspective, Triacetic Acid (CAS 2140-49-0) features both ketone and carboxylic acid functional groups, enabling dual reactivity patterns. This characteristic explains its popularity in organic synthesis, where it serves as a building block for heterocyclic compounds. The compound's thermal stability and solubility profile make it particularly useful in formulations requiring precise pH control or controlled release mechanisms.
In the pharmaceutical sector, researchers are exploring Triacetic Acid derivatives for their potential biological activity. The compound's structural similarity to natural metabolites allows for interesting interactions with enzymatic systems. While not yet widely commercialized in drug formulations, its CAS 2140-49-0 listing appears increasingly in patent applications for novel therapeutic agents, particularly in areas addressing metabolic disorders.
The cosmetic industry has shown growing interest in Triacetic Acid as a multifunctional ingredient. Its chelating properties and mild acidity make it suitable for pH-balanced formulations, while its potential antioxidant characteristics are under investigation for skincare applications. Formulators appreciate its compatibility with other common cosmetic ingredients, as evidenced by its inclusion in experimental anti-aging serums and brightening treatments.
Analytical chemists frequently encounter Triacetic Acid (CAS 2140-49-0) in method development due to its distinctive spectroscopic signature. The compound serves as a valuable reference standard in HPLC and GC-MS applications, particularly when analyzing complex biological matrices. Its well-characterized properties facilitate accurate quantification in trace analysis, supporting quality control in various industries.
Recent advancements in biocatalysis have opened new possibilities for Triacetic Acid production. Enzymatic synthesis routes offer improved atom economy compared to traditional chemical methods, addressing growing concerns about process sustainability. These innovations align with the chemical industry's focus on green manufacturing principles and reduced carbon footprint processes.
Material scientists are investigating Triacetic Acid derivatives for advanced material applications. The compound's ability to form stable complexes with metal ions shows promise for creating novel coordination polymers with tailored properties. Such materials could find applications in selective filtration systems or as components in energy storage devices, contributing to next-generation technological solutions.
Quality specifications for Triacetic Acid (CAS 2140-49-0) typically emphasize purity standards exceeding 98%, with particular attention to residual solvent levels. Reputable suppliers provide comprehensive analytical certificates detailing impurity profiles, ensuring compliance with stringent industry requirements. These quality measures support its use in sensitive applications where consistency is paramount.
Ongoing research continues to uncover new dimensions of Triacetic Acid's potential. From catalytic applications to specialty chemical synthesis, this compound demonstrates remarkable versatility. As scientific understanding deepens and manufacturing processes evolve, CAS 2140-49-0 will likely play an increasingly important role in developing innovative solutions across multiple industries.
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